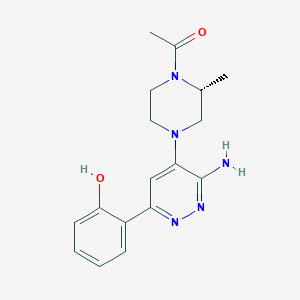

GNE-064

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H21N5O2 |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

1-[(2R)-4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-2-methylpiperazin-1-yl]ethanone |

InChI |

InChI=1S/C17H21N5O2/c1-11-10-21(7-8-22(11)12(2)23)15-9-14(19-20-17(15)18)13-5-3-4-6-16(13)24/h3-6,9,11,24H,7-8,10H2,1-2H3,(H2,18,20)/t11-/m1/s1 |

InChI Key |

FHRKRGDHMCCDEO-LLVKDONJSA-N |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)C)C2=CC(=NN=C2N)C3=CC=CC=C3O |

Canonical SMILES |

CC1CN(CCN1C(=O)C)C2=CC(=NN=C2N)C3=CC=CC=C3O |

Origin of Product |

United States |

Foundational & Exploratory

GNE-064: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-064 is a potent, selective, and orally bioavailable small molecule inhibitor targeting the bromodomains of SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and the fifth bromodomain of PBRM1 (polybromo-1).[1][2][3][4] These proteins are critical components of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, a key regulator of gene expression. By inhibiting these bromodomains, this compound disrupts the interaction of the SWI/SNF complex with acetylated histones, thereby modulating gene transcription. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action: Inhibition of SWI/SNF Complex Bromodomains

The primary mechanism of action of this compound is the competitive inhibition of the bromodomains of SMARCA2, SMARCA4, and PBRM1(5). Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the recruitment and localization of chromatin-modifying complexes, such as the SWI/SNF complex, to specific genomic regions.

The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel chromatin structure by sliding, evicting, or restructuring nucleosomes. This remodeling activity alters the accessibility of DNA to transcription factors and other regulatory proteins, thereby playing a fundamental role in the activation and repression of gene expression.

This compound binds to the acetyl-lysine binding pocket of the respective bromodomains, preventing their engagement with acetylated histones. This disruption of the SWI/SNF complex's ability to "read" the histone code leads to altered gene expression patterns, which can be therapeutically beneficial in diseases where the activity of this complex is dysregulated, such as in certain cancers.

Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The key parameters are summarized in the tables below.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | IC50 (µM) | Kd (µM) |

| SMARCA4 | TR-FRET | 0.035[5] | 0.010[5] |

| SMARCA2 | TR-FRET | - | 0.016[5] |

| PBRM1 (BD5) | TR-FRET | - | 0.018[5] |

| PBRM1 (BD2) | TR-FRET | - | 0.049[5] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | EC50 (µM) |

| U2OS | NanoBRET | SMARCA2 Target Engagement | 0.10[5] |

Table 3: In Vivo Pharmacokinetics of this compound in Female CD-1 Mice

| Route | Dose (mg/kg) | Unbound Plasma Clearance (mL/min/kg) | Half-life (h) | Oral Bioavailability (%) |

| Intravenous (i.v.) | 0.5 | 16[5] | 1.1[5] | - |

| Oral (p.o.) | 1.0 | - | - | 59[5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay was used to determine the IC50 and Kd values of this compound against the bromodomains of SMARCA4, SMARCA2, and PBRM1.

-

Principle: The assay measures the binding of a biotinylated histone peptide (containing an acetylated lysine) to a GST-tagged bromodomain protein. A terbium-labeled anti-GST antibody serves as the donor fluorophore, and streptavidin-d2 serves as the acceptor. When the complex forms, FRET occurs. This compound competes with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.

-

Protocol:

-

Reactions were performed in a 384-well plate in a final volume of 10 µL.

-

The assay buffer consisted of 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, and 0.05% Tween-20.

-

This compound was serially diluted in DMSO and then added to the assay buffer.

-

The final concentration of the GST-tagged bromodomain protein and the biotinylated histone H3K14ac peptide were optimized for each target.

-

The mixture was incubated for 15 minutes at room temperature.

-

A solution containing the terbium-labeled anti-GST antibody and streptavidin-d2 was added.

-

The plate was incubated for 1 hour at room temperature.

-

The TR-FRET signal was read on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (background) and 665 nm (FRET signal).

-

Data were normalized to controls and IC50 values were calculated using a four-parameter logistic fit.

-

Cellular Assay

NanoBRET Target Engagement Assay

This assay was employed to measure the engagement of this compound with SMARCA2 in a live-cell context.

-

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to detect the binding of a compound to a target protein. The target protein (SMARCA2) is fused to a NanoLuc luciferase. A fluorescent tracer that binds to the bromodomain of SMARCA2 is added to the cells. In the absence of a competing compound, the tracer binds to the NanoLuc-SMARCA2 fusion, and upon addition of the NanoLuc substrate, BRET occurs. This compound competes with the tracer for binding to the bromodomain, leading to a decrease in the BRET signal.

-

Protocol:

-

U2OS cells were transiently transfected with a vector expressing the NanoLuc-SMARCA2 bromodomain fusion protein.

-

Transfected cells were seeded into a 96-well plate.

-

After 24 hours, the cells were treated with a serial dilution of this compound for 1 hour.

-

The NanoBRET tracer and the NanoLuc substrate were added to the cells.

-

The plate was read immediately on a luminometer capable of measuring the donor (460 nm) and acceptor (610 nm) emission wavelengths.

-

The BRET ratio was calculated, and the data were normalized to vehicle-treated controls to determine the EC50 value.

-

In Vivo Study

Mouse Pharmacokinetic Study

This study was conducted to evaluate the pharmacokinetic properties of this compound in mice.

-

Animal Model: Female CD-1 mice were used.[5]

-

Dosing:

-

Intravenous (i.v.): this compound was administered as a single bolus dose of 0.5 mg/kg via the tail vein. The formulation was a solution in a suitable vehicle.

-

Oral (p.o.): this compound was administered by oral gavage as a single dose of 1.0 mg/kg. The formulation was a suspension in a suitable vehicle.

-

-

Sample Collection: Blood samples were collected from a cohort of mice at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Sample Processing: Plasma was separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of this compound in the plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters, including clearance, half-life, and oral bioavailability, were calculated using non-compartmental analysis.

Conclusion

This compound is a well-characterized chemical probe that potently and selectively inhibits the bromodomains of SMARCA2, SMARCA4, and PBRM1. Its mechanism of action, involving the disruption of SWI/SNF complex binding to acetylated chromatin, provides a valuable tool for researchers studying the biological roles of this chromatin remodeling complex. The provided quantitative data and detailed experimental protocols offer a solid foundation for the design and interpretation of future studies utilizing this compound. The favorable pharmacokinetic profile of this compound also supports its use in in vivo models to further explore the therapeutic potential of targeting these bromodomains.

References

- 1. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 1997321-20-6 | MOLNOVA [molnova.com]

GNE-064: A Technical Guide to the Discovery of a Potent and Selective SMARCA2/4 and PBRM1 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and characterization of GNE-064, a potent, selective, and orally bioavailable chemical probe for the bromodomains of SMARCA2 (BRM), SMARCA4 (BRG1), and the fifth bromodomain of PBRM1 (PBRM1(5)).[1][2][3] this compound serves as a valuable tool for elucidating the biological functions of these key epigenetic readers, which are components of the SWI/SNF chromatin remodeling complex and are frequently implicated in cancer.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, and pharmacokinetic properties.

Table 1: Biochemical Activity of this compound [1]

| Target | Assay Type | IC50 (µM) | Kd (µM) |

| SMARCA4 | AlphaScreen | 0.035 | 0.010 |

| SMARCA2 | - | - | 0.016 |

| PBRM1 (BD5) | - | - | 0.018 |

| PBRM1 (BD2) | - | - | 0.049 |

Table 2: Cellular Activity of this compound [1]

| Cell Line | Assay Type | Target | EC50 (µM) |

| ZsGreen-SMARCA2 BD-expressing U2OS cells | NanoBRET | SMARCA2 | 0.10 |

Table 3: In Vivo Pharmacokinetics of this compound in Female CD-1 Mice [1]

| Route of Administration | Dose (mg/kg) | Unbound Plasma Clearance (mL/min/kg) | Half-life (h) | Oral Bioavailability (%) |

| Intravenous (i.v.) | 0.5 | 16 | 1.1 | - |

| Oral (p.o.) | 1.0 | - | - | 59 |

Experimental Protocols

Detailed methodologies for the key experiments performed in the discovery and characterization of this compound are provided below.

Biochemical Assays

AlphaScreen Assay for SMARCA4 Inhibition:

This assay was utilized to determine the biochemical potency (IC50) of this compound against the SMARCA4 bromodomain.

-

Principle: A competitive binding assay where the displacement of a biotinylated histone peptide ligand from the GST-tagged SMARCA4 bromodomain by the inhibitor is measured.

-

Materials:

-

GST-tagged SMARCA4 bromodomain

-

Biotinylated histone H3 peptide (containing an acetylated lysine)

-

Streptavidin-coated Donor beads

-

Anti-GST Acceptor beads

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4

-

-

Procedure:

-

Add 5 µL of a 4-fold concentrated solution of this compound in assay buffer to a 384-well plate.

-

Add 5 µL of a 4-fold concentrated solution of the GST-SMARCA4 bromodomain and biotinylated histone peptide mixture in assay buffer.

-

Incubate for 15 minutes at room temperature.

-

Add 10 µL of a 2-fold concentrated solution of Streptavidin-Donor and anti-GST Acceptor beads in assay buffer.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

IC50 values are calculated from the resulting dose-response curves using a four-parameter logistic fit.

-

Cellular Target Engagement Assay

NanoBRET Assay for SMARCA2 Target Engagement:

This assay was employed to measure the ability of this compound to engage the SMARCA2 bromodomain within a cellular context.

-

Principle: A bioluminescence resonance energy transfer (BRET) assay that measures the displacement of a fluorescent tracer from a NanoLuc-tagged SMARCA2 bromodomain by a competitive inhibitor in live cells.

-

Materials:

-

ZsGreen-SMARCA2 BD-expressing U2OS cells

-

NanoBRET™ SMARCA2 Tracer

-

NanoBRET™ Nano-Glo® Substrate

-

Opti-MEM® I Reduced Serum Medium

-

-

Procedure:

-

Seed ZsGreen-SMARCA2 BD-expressing U2OS cells in a 96-well plate and incubate overnight.

-

Prepare a 2X stock of the NanoBRET™ Tracer in Opti-MEM®.

-

Prepare a 2X stock of this compound at various concentrations in Opti-MEM®.

-

Aspirate the media from the cells and add the 2X tracer solution.

-

Immediately add the 2X this compound solutions.

-

Incubate for 1 hour at 37°C and 5% CO2.

-

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

-

Add the substrate to each well.

-

Read the plate on a BRET-capable plate reader, measuring both donor and acceptor emission.

-

The BRET ratio is calculated, and EC50 values are determined from the dose-response curves.

-

Selectivity Profiling

BROMOscan® Assay:

The selectivity of this compound was assessed against a panel of human bromodomains using the BROMOscan® technology.

-

Principle: A competition binding assay where the amount of a DNA-tagged bromodomain protein that binds to an immobilized ligand in the presence of a test compound is quantified by qPCR.

-

Procedure:

-

A proprietary DNA-tagged bromodomain protein is incubated with an immobilized ligand and a single concentration of this compound.

-

After an incubation period, the unbound proteins are washed away.

-

The amount of bound bromodomain protein is quantified using qPCR of the attached DNA tag.

-

The results are reported as percent of control, and dissociation constants (Kd) are determined from binding curves generated at multiple compound concentrations.

-

In Vivo Pharmacokinetics

Pharmacokinetic Study in Mice:

The pharmacokinetic properties of this compound were evaluated in female CD-1 mice.[1]

-

Animal Model: Female CD-1 mice.[1]

-

Dosing:

-

Sample Collection: Blood samples were collected at various time points post-dosing.

-

Analysis: Plasma concentrations of this compound were determined by LC-MS/MS.

-

Parameters Calculated: Pharmacokinetic parameters such as clearance, half-life, and oral bioavailability were calculated from the plasma concentration-time profiles.

Visualizations

The following diagrams illustrate key pathways and workflows related to the discovery of this compound.

References

GNE-064: A Technical Guide to a Selective Bromodomain Inhibitor in Chromatin Remodeling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GNE-064 is a potent, selective, and orally bioavailable chemical probe that targets the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1.[1] These proteins are critical components of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes, which play a fundamental role in regulating gene expression by altering nucleosome structure.[2][3] By inhibiting the acetyl-lysine recognition function of these bromodomains, this compound provides a valuable tool to investigate the therapeutic potential of targeting SWI/SNF complex activity in various disease contexts, particularly in cancer. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Introduction to this compound and its Role in Chromatin Remodeling

Chromatin remodeling is a dynamic process that governs the accessibility of DNA to the transcriptional machinery. The SWI/SNF complexes, including the BAF and PBAF complexes, are ATP-dependent molecular machines that utilize the energy of ATP hydrolysis to reposition, evict, or alter the composition of nucleosomes.[4][5] This activity is crucial for the regulation of gene transcription.

The targeting of SWI/SNF complexes to specific genomic loci is mediated in part by bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[6] SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1) are the core catalytic ATPase subunits of the BAF and PBAF complexes, respectively, and both contain a bromodomain.[2][7] PBRM1 (also known as BAF180), a key subunit of the PBAF complex, is unique in that it contains six bromodomains, which are thought to facilitate the binding of the complex to acetylated nucleosomes.[6][8]

This compound is a small molecule inhibitor designed to selectively target the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PBRM1(5)).[1] By competitively binding to the acetyl-lysine binding pocket of these bromodomains, this compound disrupts the interaction of the SWI/SNF complexes with chromatin, thereby modulating their remodeling activity and downstream gene expression.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Value (µM) | Reference |

| SMARCA4 | IC50 | 0.035 | [9] |

| SMARCA2 | EC50 | 0.10 | [9] |

Table 2: Binding Affinity (Kd) of this compound

| Target | Kd (µM) | Reference |

| SMARCA4 | 0.010 | [9] |

| SMARCA2 | 0.016 | [9] |

| PBRM1 (BD5) | 0.018 | [9] |

| PBRM1 (BD2) | 0.049 | [9] |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by disrupting the normal function of the SWI/SNF chromatin remodeling complexes. The following diagram illustrates the proposed mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the supporting information from Taylor et al., J Med Chem, 2022.[10]

Biochemical Assay for SMARCA4 Inhibition (IC50 Determination)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of the SMARCA4 bromodomain.

-

Reagents and Materials:

-

His-tagged SMARCA4 bromodomain protein

-

Biotinylated histone H3 acetylated at lysine 14 (H3K14ac) peptide

-

Europium-labeled anti-His antibody

-

Streptavidin-conjugated Allophycocyanin (APC)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

-

This compound compound series

-

384-well low-volume microplates

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

-

Add 2 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the His-tagged SMARCA4 bromodomain and the biotinylated H3K14ac peptide in assay buffer.

-

Incubate for 15 minutes at room temperature.

-

Add 4 µL of a solution containing the Europium-labeled anti-His antibody and Streptavidin-APC in assay buffer.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

-

Calculate the ratio of the emission at 665 nm to 620 nm.

-

Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Target Engagement Assay (EC50 Determination)

This protocol describes a NanoBRET™ assay to measure the engagement of this compound with the SMARCA2 bromodomain in live cells.

-

Reagents and Materials:

-

HEK293 cells

-

Plasmid encoding SMARCA2 bromodomain fused to NanoLuc® luciferase

-

Plasmid encoding HaloTag® protein

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand

-

Opti-MEM® I Reduced Serum Medium

-

This compound compound series

-

White, opaque 96-well cell culture plates

-

-

Procedure:

-

Co-transfect HEK293 cells with the SMARCA2-NanoLuc® and HaloTag® plasmids and seed into a 96-well plate.

-

Incubate for 24 hours.

-

Prepare a serial dilution of this compound in DMSO and then dilute in Opti-MEM®.

-

Add the diluted this compound or DMSO control to the cells.

-

Add the HaloTag® NanoBRET™ 618 Ligand to all wells.

-

Incubate for at least 2 hours at 37°C in a CO2 incubator.

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Read the plate on a luminometer capable of measuring filtered luminescence, measuring both donor (460 nm) and acceptor (618 nm) emission.

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

-

Plot the NanoBRET™ ratio against the log of the inhibitor concentration and fit the data to determine the EC50 value.

-

Experimental and Drug Discovery Workflow

The development of this compound followed a structured workflow from initial discovery to in vivo characterization. The following diagram outlines this process.

Conclusion

This compound is a highly valuable chemical probe for elucidating the biological functions of the SWI/SNF chromatin remodeling complexes. Its selectivity for the bromodomains of SMARCA2, SMARCA4, and PBRM1, combined with its oral bioavailability, makes it a powerful tool for both in vitro and in vivo studies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their investigations into the role of chromatin remodeling in health and disease. Further research leveraging this probe will undoubtedly contribute to a deeper understanding of SWI/SNF-mediated gene regulation and may pave the way for novel therapeutic strategies targeting this critical cellular machinery.

References

- 1. academic.oup.com [academic.oup.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. SWI/SNF - Wikipedia [en.wikipedia.org]

- 4. Mechanism of action of the SWI/SNF family complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and Function of SWI/SNF Chromatin Remodeling Complexes and Mechanistic Implications for Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. The tumor suppressive role of PBRM1, the bromodomain-containing subunit of the PBAF chromatin remodeling complex - Emily Dykhuizen [grantome.com]

- 9. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

GNE-064 as a chemical probe for epigenetics

An In-depth Review of a Potent and Selective Chemical Probe for the Bromodomains of SMARCA2, SMARCA4, and PBRM1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GNE-064, a potent, selective, and orally bioavailable chemical probe targeting the bromodomains of SMARCA2 (BRM), SMARCA4 (BRG1), and the fifth bromodomain of PBRM1 (polybromo-1). These proteins are critical components of the mammalian SWI/SNF (Switch/Sucrose Non-Fermentable) chromatin remodeling complex, which plays a fundamental role in regulating gene expression.[1][2][3] Dysregulation of this complex is implicated in various cancers, making its components attractive targets for therapeutic development.[4] this compound serves as an invaluable tool for elucidating the biological functions of these bromodomains and for validating them as therapeutic targets.[1][3]

Core Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Value | Unit | Reference |

| SMARCA4 | IC50 | 0.035 | µM | [4][5][6][7][8] |

| SMARCA2 | EC50 | 0.10 | µM | [4][5][6][7][8] |

| SMARCA4 | Kd | 0.01 | µM | [4][5][7][8][9] |

| SMARCA2 | Kd | 0.016 | µM | [4][5][7][8][9] |

| PBRM1 (BD5) | Kd | 0.018 | µM | [4][5][7][8][9] |

| PBRM1 (BD2) | Kd | 0.049 | µM | [4][5][7][8][9] |

Table 2: In Vivo Pharmacokinetics of this compound in Female CD-1 Mice

| Parameter | Intravenous (0.5 mg/kg) | Oral (1.0 mg/kg) | Unit | Reference |

| Unbound Plasma Clearance | 16 | - | mL/min/kg | [5][8] |

| Half-life (t½) | 1.1 | - | h | [5][8] |

| Oral Bioavailability (F) | - | 59 | % | [5][8] |

Signaling Pathway and Mechanism of Action

This compound functions by competitively inhibiting the binding of acetylated lysine residues on histone tails to the bromodomains of SMARCA2, SMARCA4, and PBRM1.[1][3] These bromodomains act as "readers" of epigenetic marks, and their interaction with acetylated histones is crucial for the recruitment and stable binding of the SWI/SNF complex to chromatin.[4] The SWI/SNF complex then utilizes the energy from ATP hydrolysis by its SMARCA2/4 catalytic subunits to remodel nucleosomes, thereby altering DNA accessibility for transcription factors and regulating gene expression.[5][10] By blocking this initial recognition step, this compound prevents the stable association of the SWI/SNF complex with its target gene promoters, leading to altered gene expression.[2]

Key Experimental Methodologies

Detailed protocols for the characterization of this compound are crucial for its application as a chemical probe. Below are summaries of the key experimental procedures. The full, detailed protocols are available in the supporting information of the primary publication.[1]

Biochemical and Biophysical Assays

Isothermal Titration Calorimetry (ITC): ITC is used to directly measure the binding affinity (Kd) of this compound to its target bromodomains.

-

Protein and Compound Preparation: Recombinant bromodomain proteins are purified and dialyzed into the assay buffer. This compound is dissolved in a matching buffer.

-

Titration: The compound solution is titrated into the protein solution in the calorimeter cell at a constant temperature.

-

Data Analysis: The heat changes upon each injection are measured and integrated. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

BROMOscan® Assay: This is a competitive binding assay used to determine the selectivity of this compound against a large panel of bromodomains.

-

Assay Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain.[11][12]

-

Procedure: DNA-tagged bromodomains are incubated with the immobilized ligand in the presence of varying concentrations of this compound.

-

Quantification: The amount of bromodomain bound to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in the qPCR signal indicates that the test compound is competing for binding.[12]

-

Data Analysis: The results are typically reported as Kd values or as a percentage of control binding.

Cellular Assays

Cellular Target Engagement (NanoBRET Assay): This assay measures the engagement of this compound with its target proteins inside living cells.

-

Cell Line Preparation: U2OS cells are engineered to express a fusion protein of the target bromodomain (e.g., SMARCA2) and NanoLuc® luciferase.

-

Assay Procedure: The engineered cells are incubated with a cell-permeable fluorescent tracer that binds to the bromodomain and varying concentrations of this compound.

-

Detection: Bioluminescence Resonance Energy Transfer (BRET) occurs between the NanoLuc® luciferase and the fluorescent tracer when they are in close proximity. This compound competes with the tracer for binding to the bromodomain, causing a decrease in the BRET signal.

-

Data Analysis: The BRET signal is measured, and the data is used to calculate the EC50 value, representing the concentration of this compound required to displace 50% of the tracer.

In Vivo Studies

Pharmacokinetics Study: This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in an animal model.

-

Dosing: this compound is administered via intravenous (i.v.) injection and oral gavage (p.o.) at specified doses.[5][8]

-

Sample Collection: Blood samples are collected at various time points after dosing.

-

Analysis: Plasma concentrations of this compound are determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Data Calculation: Pharmacokinetic parameters such as clearance, half-life, and oral bioavailability are calculated from the plasma concentration-time profiles.

Conclusion

This compound is a well-characterized and highly valuable chemical probe for investigating the epigenetic roles of the SMARCA2, SMARCA4, and PBRM1 bromodomains. Its high potency, selectivity, and favorable pharmacokinetic properties make it suitable for both in vitro and in vivo studies. This guide provides the essential technical information for researchers to effectively utilize this compound in their studies to further unravel the complexities of SWI/SNF-mediated gene regulation and its implications in health and disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Functional Roles of Bromodomain Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pan-SMARCA/PB1 Bromodomain Inhibitors and Their Role in Regulating Adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. SWI/SNF - Wikipedia [en.wikipedia.org]

- 11. A chemical toolbox for the study of bromodomains and epigenetic signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]

GNE-064: A Technical Guide to Its Selectivity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-064 is a potent, selective, and orally bioavailable chemical probe that targets the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PBRM1(5))[1][2]. As a member of the SWI/SNF (SWItch/Sucrose Non-Fermentable) family of chromatin remodelers, these proteins play a crucial role in regulating gene expression by altering chromatin structure. The development of selective inhibitors like this compound provides a valuable tool for elucidating the specific functions of these bromodomains in health and disease, and for exploring their therapeutic potential. This guide provides an in-depth overview of the selectivity profile of this compound, detailed experimental methodologies for its characterization, and a visual representation of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Selectivity Profile of this compound

The selectivity of this compound has been rigorously assessed through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency against its primary targets and a broader panel of bromodomains.

Table 1: In Vitro Binding Affinity and Cellular Potency of this compound

| Target | Assay Type | IC50 (µM) | Kd (µM) | EC50 (µM) |

| SMARCA4 | Biochemical | 0.035[3][4][5] | 0.010[4][5] | - |

| SMARCA2 | Biochemical | - | 0.016[4][5] | 0.10[3][4][5] |

| PBRM1 (BD5) | Biochemical | - | 0.018[4][5] | - |

| PBRM1 (BD2) | Biochemical | - | 0.049[4][5] | - |

Table 2: Bromodomain Selectivity Panel (BROMOscan)

| Bromodomain Family | Representative Member(s) | % Inhibition at 1 µM |

| VIII (Target Family) | SMARCA2, SMARCA4, PBRM1 | >90% |

| I (BET) | BRD2, BRD3, BRD4 | <10% |

| II | CREBBP, EP300 | <10% |

| IV | BRD7, BRD9 | <10% |

| V | BRPF1, BRPF3 | <10% |

| VI | ATAD2 | <10% |

| VII | CECR2 | <10% |

| Other | e.g., TRIM24, BAZ2B | <10% |

| (Note: This table represents a summary of typical BROMOscan results for a selective inhibitor. The full panel data for this compound can be found in the supporting information of the primary publication.) |

Experimental Protocols

A comprehensive understanding of this compound's selectivity is underpinned by the specific experimental methods used for its characterization. Below are detailed protocols for the key assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IC50 Determination

This assay is a common method for quantifying the binding of an inhibitor to its target protein in a high-throughput format.

-

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (ligand) and a GST-tagged bromodomain-containing protein. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and Streptavidin-labeled Allophycocyanin (APC) acts as the acceptor. When the protein and peptide are in close proximity, FRET occurs. This compound competes with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.

-

Materials:

-

GST-tagged bromodomain protein (e.g., SMARCA4)

-

Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)

-

Europium-labeled anti-GST antibody

-

Streptavidin-APC

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20, pH 7.5

-

This compound (or other test compounds) serially diluted in DMSO

-

384-well low-volume microplates

-

-

Procedure:

-

Prepare a master mix of the GST-tagged bromodomain protein and the biotinylated histone peptide in assay buffer.

-

Dispense the master mix into the wells of the microplate.

-

Add this compound or DMSO (control) to the wells.

-

Incubate at room temperature for 30 minutes.

-

Prepare a detection mix containing the Europium-labeled anti-GST antibody and Streptavidin-APC in assay buffer.

-

Add the detection mix to the wells.

-

Incubate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Calculate the ratio of acceptor to donor fluorescence and plot the values against the concentration of this compound to determine the IC50.

-

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Principle: A solution of this compound is titrated into a solution containing the target bromodomain protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured relative to a reference cell.

-

Materials:

-

Purified bromodomain protein (e.g., SMARCA2) dialyzed against ITC buffer

-

This compound dissolved in the same ITC buffer

-

ITC Buffer: e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5

-

Isothermal titration calorimeter

-

-

Procedure:

-

Thoroughly degas both the protein and this compound solutions.

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of small injections of the this compound solution into the protein solution while monitoring the heat change.

-

Integrate the heat change peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to protein.

-

Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

-

NanoBRET™ Cellular Target Engagement Assay for EC50 Determination

This assay measures the ability of a compound to engage its target within a live cellular environment.

-

Principle: The target protein (e.g., SMARCA2) is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the same target is added to the cells, acting as the energy acceptor. This compound competes with the tracer for binding to the NanoLuc®-fused target, resulting in a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

-

Materials:

-

Cells (e.g., HEK293) transiently transfected with a vector expressing the NanoLuc®-bromodomain fusion protein

-

NanoBRET™ tracer for the target bromodomain

-

Opti-MEM® I Reduced Serum Medium

-

This compound (or other test compounds) serially diluted in DMSO

-

White, 96-well cell culture plates

-

-

Procedure:

-

Seed the transfected cells into the wells of the white cell culture plate and incubate overnight.

-

Prepare a solution of the NanoBRET™ tracer in Opti-MEM®.

-

Add this compound or DMSO (control) to the wells.

-

Add the tracer solution to the wells.

-

Incubate at 37°C in a CO2 incubator for 2 hours.

-

Add the NanoBRET™ substrate to the wells.

-

Read the BRET signal on a luminometer equipped with appropriate filters for the donor and acceptor wavelengths.

-

Calculate the BRET ratio and plot the values against the concentration of this compound to determine the EC50.

-

Mandatory Visualizations

Signaling Pathway

Caption: this compound inhibits the SWI/SNF complex by binding to bromodomains.

Experimental Workflow

Caption: Workflow for characterizing the selectivity of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

GNE-064 Bromodomain Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GNE-064, a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1.[1][2] This document details the mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for the characterization of this compound.

Core Mechanism: Targeting the SWI/SNF Chromatin Remodeling Complex

This compound is a small molecule inhibitor that selectively targets the bromodomains of key proteins within the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[3] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, an essential mechanism for regulating gene expression.[3][4] By competitively binding to the acetyl-lysine binding pocket of the bromodomains of SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and PBRM1, this compound disrupts the interaction of the SWI/SNF complex with chromatin.[4] This inhibition alters the chromatin landscape and modulates the expression of a specific subset of genes.[5]

The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel nucleosomes, thereby controlling the accessibility of DNA to transcription factors and other regulatory proteins.[3][5] The SMARCA2 and SMARCA4 subunits are the catalytic ATPase components of the complex, while PBRM1 is a key subunit of the PBAF (Polybromo-associated BAF) version of the SWI/SNF complex.[3][6] The targeted inhibition of the bromodomains of these specific subunits by this compound provides a powerful tool to investigate the biological functions of the SWI/SNF complex in health and disease.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its binding affinity, cellular potency, and pharmacokinetic properties.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Target | Assay Type | Value | Units |

| SMARCA4 | IC50 | 0.035 | µM |

| SMARCA2 | EC50 | 0.10 | µM |

| SMARCA4 | Kd | 0.01 | µM |

| SMARCA2 | Kd | 0.016 | µM |

| PBRM1 (bromodomain 5) | Kd | 0.018 | µM |

| PBRM1 (bromodomain 2) | Kd | 0.049 | µM |

Table 2: In Vivo Pharmacokinetics of this compound in Female CD-1 Mice

| Parameter | Route of Administration | Value | Units |

| Unbound Plasma Clearance | Intravenous (0.5 mg/kg) | 16 | mL/min/kg |

| Half-life | Intravenous (0.5 mg/kg) | 1.1 | h |

| Oral Bioavailability | Oral (1.0 mg/kg) | 59 | % |

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the mechanism of this compound action and its impact on the SWI/SNF-mediated gene regulation.

References

- 1. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. SWI/SNF - Wikipedia [en.wikipedia.org]

- 4. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. The SWI/SNF chromatin remodeling complex: a critical regulator of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of the SWI/SNF family complexes - PMC [pmc.ncbi.nlm.nih.gov]

GNE-064: A Technical Guide to a Potent and Selective Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical data and experimental protocols associated with GNE-064, a potent, selective, and orally bioavailable chemical probe for the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1. All data and methodologies are sourced from publicly available scientific literature to support further research and drug development efforts.

Core Efficacy and Pharmacokinetic Data

This compound demonstrates high potency and selectivity for its targets, coupled with favorable pharmacokinetic properties, making it a valuable tool for in vivo studies. The following tables summarize the key quantitative data.

In Vitro Potency and Selectivity

| Target | Assay Type | IC50 (μM) | EC50 (μM) | Kd (μM) |

| SMARCA4 | Biochemical | 0.035 | - | 0.01 |

| SMARCA2 | Cellular | - | 0.10 | 0.016 |

| PBRM1 (BD5) | - | - | - | 0.018 |

| PBRM1 (BD2) | - | - | - | 0.049 |

Table 1: Summary of in vitro potency and binding affinity of this compound against its primary targets.[1]

In Vivo Pharmacokinetics in Mice

| Route of Administration | Dose (mg/kg) | Unbound Plasma Clearance (mL/min/kg) | Half-life (h) | Oral Bioavailability (%) |

| Intravenous (i.v.) | 0.5 | 16 | 1.1 | - |

| Oral (p.o.) | 1.0 | - | - | 59 |

Table 2: Key pharmacokinetic parameters of this compound in female CD-1 mice.

Signaling Pathway Modulation

This compound targets core components of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. By inhibiting the acetyl-lysine binding function of the bromodomains of SMARCA2 and SMARCA4, and PBRM1, this compound disrupts the recruitment and activity of this complex at specific gene loci. This leads to alterations in chromatin structure and gene expression, impacting cellular processes such as proliferation and differentiation. The simplified signaling pathway below illustrates the mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Biochemical Assay: AlphaLISA-based Bromodomain Inhibition

This assay quantifies the ability of this compound to inhibit the interaction between the bromodomains of its target proteins and an acetylated histone peptide.

Protocol:

-

Reagent Preparation:

-

Prepare a master mixture containing 3x BRD Homogeneous Assay Buffer 1, BET Bromodomain Ligand, and water.

-

Thaw the target bromodomain protein (e.g., SMARCA4) on ice and dilute to the desired concentration in 1x BRD Homogeneous Assay Buffer 1.

-

Prepare a serial dilution of this compound in the appropriate buffer.

-

-

Assay Plate Setup:

-

To a 384-well plate, add the master mixture to all wells except the "Blank".

-

For the "Substrate Control" well, use a non-acetylated ligand instead of the BET Bromodomain Ligand.

-

Add the this compound dilutions to the "Test Inhibitor" wells. For "Positive Control", "Substrate Control", and "Blank" wells, add inhibitor-free buffer.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the diluted bromodomain protein to all wells except the "Blank".

-

Incubate the plate at room temperature for 30 minutes with slow shaking.

-

-

Detection:

-

Dilute AlphaLISA GSH Acceptor beads 250-fold with 1x BRD Homogeneous Detection Buffer 1 and add to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

Dilute Streptavidin-conjugated Donor beads 250-fold with 1x BRD Homogeneous Detection Buffer 1 and add to each well.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibitory activity of this compound.

-

Cellular Target Engagement Assay: NanoBRET™

This assay measures the engagement of this compound with its target proteins within intact cells.

Protocol:

-

Cell Preparation:

-

Transfect HEK293T cells with a plasmid encoding the target bromodomain fused to NanoLuc® luciferase.

-

Culture the cells for 18-24 hours to allow for protein expression.

-

Harvest and resuspend the cells in Opti-MEM at a concentration of 2x10^5 cells/mL.

-

-

Assay Plate Setup:

-

Dispense the cell suspension into a white 384-well assay plate.

-

Add a serial dilution of this compound to the wells.

-

Add a fixed concentration of a cell-permeable fluorescent tracer that binds to the target bromodomain.

-

-

Incubation:

-

Equilibrate the plate for 2 hours at 37°C in a 5% CO2 incubator.

-

-

Detection:

-

Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells.

-

Read the plate within 20 minutes using a plate reader capable of measuring both luminescence at 450 nm (donor) and 610 nm (acceptor).

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by this compound, signifying target engagement.

-

In Vivo Pharmacokinetics in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice following intravenous and oral administration.

Protocol:

-

Animal Dosing:

-

Use female CD-1 mice.

-

For intravenous (i.v.) administration, dose this compound at 0.5 mg/kg.

-

For oral (p.o.) administration, dose this compound at 1.0 mg/kg via gavage.

-

-

Blood Sampling:

-

Collect blood samples at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, and 24 hours).

-

Process the blood samples to obtain plasma.

-

-

Sample Analysis:

-

Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.

-

-

Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters, including clearance, half-life, and bioavailability, using appropriate software.

-

This technical guide provides a foundational understanding of the preclinical characteristics of this compound. The provided data and protocols are intended to facilitate further investigation into the therapeutic potential of targeting the bromodomains of SMARCA2, SMARCA4, and PBRM1. Researchers are encouraged to consult the primary literature for more detailed information and context.

References

GNE-064: A Technical Guide to a Selective Bromodomain Inhibitor and its Impact on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-064 is a potent, selective, and orally bioavailable chemical probe that targets the bromodomains of SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and the fifth bromodomain of PBRM1 (PBRM1(5)).[1][2][3] These proteins are critical components of chromatin remodeling complexes, which play a fundamental role in regulating gene expression. This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant experimental data, and its role in modulating gene transcription.

Mechanism of Action: Interfering with Chromatin Remodeling

This compound functions by competitively binding to the acetyl-lysine binding pockets of the bromodomains of SMARCA2, SMARCA4, and PBRM1(5).[1][3] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, a key post-translational modification associated with active gene transcription.

SMARCA2 and SMARCA4 are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex.[4][5] The bromodomains of these proteins are crucial for anchoring the complex to acetylated chromatin, thereby facilitating the ATP-dependent repositioning of nucleosomes. This remodeling of chromatin structure alters the accessibility of DNA to transcription factors and the transcriptional machinery, ultimately influencing gene expression. PBRM1 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) complex, a variant of the SWI/SNF complex. Its bromodomains, particularly the second and fourth, also play a role in recognizing acetylated histones and may be involved in associating with RNA to facilitate chromatin binding.[6][7]

By inhibiting these bromodomains, this compound disrupts the interaction of these chromatin remodeling complexes with acetylated histones, thereby modulating the transcription of target genes.

Quantitative Data

The following tables summarize the key quantitative data for this compound from biochemical and cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (µM) | EC50 (µM) | Kd (µM) |

| SMARCA4 | Biochemical | 0.035 | - | 0.010 |

| SMARCA2 | Cellular | - | 0.10 | 0.016 |

| PBRM1 (BD5) | Biochemical | - | - | 0.018 |

| PBRM1 (BD2) | Biochemical | - | - | 0.049 |

Data compiled from multiple sources.[6][8]

Table 2: In Vivo Pharmacokinetic Properties of this compound in Female CD-1 Mice

| Parameter | Intravenous (0.5 mg/kg) | Oral (1.0 mg/kg) |

| Unbound Plasma Clearance (mL/min/kg) | 16 | - |

| Half-life (h) | 1.1 | - |

| Oral Bioavailability (%) | - | 59 |

Data is illustrative and based on reported in vivo studies.[6][8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings.

Biochemical Inhibition Assay (Illustrative)

This protocol describes a typical AlphaScreen assay to determine the IC50 of this compound against a bromodomain.

-

Reagents:

-

His-tagged bromodomain protein (e.g., SMARCA4 bromodomain)

-

Biotinylated histone peptide (e.g., H3K14ac)

-

Streptavidin-coated Donor beads

-

Anti-His antibody-conjugated Acceptor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

-

This compound serial dilutions

-

-

Procedure:

-

Add 5 µL of this compound dilutions or DMSO vehicle to wells of a 384-well plate.

-

Add 5 µL of a solution containing the His-tagged bromodomain and the biotinylated histone peptide.

-

Incubate at room temperature for 30 minutes.

-

Add 10 µL of a suspension containing Streptavidin-coated Donor beads and anti-His Acceptor beads.

-

Incubate in the dark at room temperature for 1 hour.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to DMSO controls.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Target Engagement Assay (Illustrative)

This protocol outlines a NanoBRET™ assay to measure the EC50 of this compound in live cells.

-

Reagents:

-

HEK293 cells

-

NanoLuc®-bromodomain fusion vector (e.g., NanoLuc®-SMARCA2)

-

Cell-permeable fluorescent tracer that binds to the target bromodomain

-

This compound serial dilutions

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Nano-Glo® Substrate

-

-

Procedure:

-

Transfect HEK293 cells with the NanoLuc®-bromodomain fusion vector.

-

Plate the transfected cells in a 96-well plate.

-

Add the fluorescent tracer to the cells.

-

Add serial dilutions of this compound or DMSO vehicle.

-

Incubate at 37°C and 5% CO2 for 2 hours.

-

Add NanoBRET™ Nano-Glo® Substrate.

-

Read both the donor (NanoLuc®) and acceptor (tracer) emission signals.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Normalize the BRET ratios to the DMSO control.

-

Plot the normalized BRET ratio against the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

-

Role in Gene Transcription and Therapeutic Potential

The primary role of this compound in gene transcription is the modulation of chromatin accessibility. By preventing the recruitment of SWI/SNF and PBAF complexes to specific genomic loci, this compound can lead to either upregulation or downregulation of gene expression, depending on the specific gene and cellular context.

Research suggests that while bromodomain inhibition can affect gene expression, it may not be sufficient to induce anti-proliferative effects in certain cancer cells.[1] Some studies indicate that the ATPase activity of SMARCA2/4 is a more critical driver of proliferation in some cancer contexts.[1] However, the ability of this compound to specifically and potently inhibit the bromodomains of these key chromatin remodelers makes it an invaluable tool for dissecting the intricate mechanisms of gene regulation.

The therapeutic potential of targeting these bromodomains is an active area of research. In cancers with mutations in one SWI/SNF subunit, there can be a dependency on the remaining functional paralogs, a concept known as synthetic lethality.[4][5] For example, tumors with loss-of-function mutations in SMARCA4 may become dependent on SMARCA2 for survival. In such cases, a selective inhibitor like this compound could be a potential therapeutic strategy.

Conclusion

This compound is a well-characterized chemical probe that provides a powerful means to investigate the role of SMARCA2, SMARCA4, and PBRM1 bromodomains in gene transcription. Its high potency, selectivity, and oral bioavailability make it suitable for both in vitro and in vivo studies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the function of these key epigenetic regulators and their potential as therapeutic targets. Further research into the downstream transcriptional consequences of this compound treatment in various cellular models will continue to illuminate the complex interplay between chromatin remodeling and gene expression in health and disease.

References

- 1. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 8. This compound | 1997321-20-6 | MOLNOVA [molnova.com]

Methodological & Application

Application Notes and Protocols for GNE-064 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of GNE-064, a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1, in cell culture experiments.

Introduction

This compound is a valuable tool for investigating the biological functions of the BAF (BRG1/BRM-associated factor) chromatin remodeling complex. It is an orally bioavailable small molecule inhibitor that targets the bromodomains of SMARCA2 (BRM) and SMARCA4 (BRG1), which are the catalytic ATPase subunits of the BAF complex, as well as the fifth bromodomain of PBRM1 (BAF180).[1] By inhibiting these bromodomains, this compound disrupts the interaction of the BAF complex with acetylated histones, thereby modulating gene expression. These notes provide detailed protocols for utilizing this compound in cell-based assays to probe its effects on cell viability, target engagement, and downstream signaling pathways.

Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Target(s) |

| IC₅₀ (nM) | 8 | SMARCA2 Bromodomain |

| 12 | SMARCA4 Bromodomain | |

| 25 | PBRM1 Bromodomain 5 | |

| Cellular IC₅₀ (nM) | 150 | In a cellular assay measuring displacement of a fluorescent probe |

Signaling Pathway

This compound targets the bromodomains of key components of the SWI/SNF chromatin remodeling complex, specifically SMARCA2/4 and PBRM1. This inhibition prevents the "reading" of acetylated lysine residues on histone tails, which is a crucial step for the complex to bind to chromatin and remodel its structure. This disruption of chromatin remodeling ultimately leads to changes in gene expression.

References

GNE-064 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-064 is a potent, selective, and orally bioavailable small molecule inhibitor targeting the bromodomains of SMARCA4 (BRG1), SMARCA2 (BRM), and the fifth bromodomain of PBRM1.[1][2][3][4] These proteins are key components of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[5][6][7] Dysregulation of the SWI/SNF complex is implicated in various cancers, making its components attractive therapeutic targets.[6][7] this compound serves as a valuable chemical probe for investigating the biological functions of these bromodomains in health and disease.

This document provides detailed information on the solubility of this compound and comprehensive protocols for its preparation for both in vitro and in vivo experiments.

Data Presentation

This compound Solubility

The solubility of this compound in various solvents is summarized in the table below. This information is critical for the preparation of stock solutions and experimental formulations.

| Solvent | Solubility | Concentration (Molar) | Notes |

| In Vitro | |||

| DMSO | ≥ 125 mg/mL | 381.82 mM | Saturation unknown.[1] |

| In Vivo Formulations | |||

| 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline | ≥ 4 mg/mL | 12.22 mM | Clear solution.[1] |

| 5% DMSO, 95% (20% SBE-β-CD in saline) | ≥ 4 mg/mL | 12.22 mM | Clear solution.[1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL | 6.35 mM | Clear solution.[1] |

| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | 6.35 mM | Clear solution.[1] |

| 10% DMSO, 90% corn oil | ≥ 2.08 mg/mL | 6.35 mM | Clear solution.[1] |

This compound Inhibitory Activity

| Target | Assay | IC₅₀ / EC₅₀ |

| SMARCA4 | Biochemical Assay | IC₅₀ = 0.035 µM[1] |

| SMARCA2 | Cellular Assay | EC₅₀ = 0.10 µM[1] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for various cell-based assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Equilibration: Allow the this compound vial to equilibrate to room temperature for at least 1 hour before opening.

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

-

Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[8]

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution for use in cell culture experiments.

Materials:

-

This compound stock solution in DMSO

-

Appropriate cell culture medium

-

Sterile tubes

-

Calibrated pipettes

Procedure:

-

Thawing: Thaw a vial of the this compound stock solution at room temperature.

-

Intermediate Dilution (Optional): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 0.5 µM in the cell culture well, you might prepare a 100X intermediate solution (50 µM) in the culture medium.

-

Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture wells to reach the desired final concentration. Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

-

Example In Vitro Assay: For inhibiting SMARCA2 in ZsGreen-SMARCA2 BD-expressing U2OS cells, treat the cells with this compound at concentrations ranging from 0 to 0.5 µM for 1 hour.[1]

Protocol 3: Preparation of this compound Formulation for Oral Administration in Mice

This protocol provides a method for preparing a this compound formulation suitable for oral gavage in mice.

Materials:

-

This compound powder

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile tubes

-

Vortex mixer

Procedure:

-

Vehicle Preparation: Prepare the vehicle by mixing the components in the following order: 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.[1]

-

Dissolution: Weigh the required amount of this compound and dissolve it in the DMSO component first.

-

Mixing: Add the PEG300 to the this compound/DMSO solution and mix thoroughly.

-

Emulsification: Add the Tween-80 and mix to ensure a uniform solution.

-

Final Formulation: Add the saline to the mixture and vortex until a clear, homogenous solution is obtained.

-

Administration: The formulation is now ready for oral administration to mice at the desired dosage (e.g., 1.0 mg/kg).[1]

Protocol 4: Preparation of this compound Formulation for Intravenous Injection in Mice

This protocol outlines the preparation of a this compound solution for intravenous administration in mice.

Materials:

-

This compound powder

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile tubes

-

Vortex mixer

Procedure:

-

Vehicle Preparation: Prepare the vehicle by sequentially adding and mixing 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.[1]

-

Dissolution of this compound: Dissolve the calculated amount of this compound powder in the DMSO portion of the vehicle.

-

Sequential Addition: Add the PEG300, followed by Tween-80, ensuring complete mixing after each addition.

-

Final Volume: Bring the formulation to the final volume with saline and mix until a clear solution is achieved.

-

Administration: The formulation can be administered intravenously to mice at the desired dosage (e.g., 0.5 mg/kg).[1]

Mandatory Visualizations

Caption: Experimental workflow for this compound preparation.

Caption: this compound mechanism of action on the SWI/SNF complex.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Remodeling the cancer epigenome: mutations in the SWI/SNF complex offer new therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting SWI/SNF Complexes in Cancer: Pharmacological Approaches and Implications [mdpi.com]

- 8. This compound|1997321-20-6|COA [dcchemicals.com]

Application Notes and Protocols: GNE-064 Stability in DMSO and Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-064 is a potent and selective inhibitor of the bromodomains of SMARCA4, SMARCA2, and PBRM1, which are critical components of the SWI/SNF chromatin remodeling complex. As a chemical probe, understanding its stability in common laboratory solvents and culture conditions is paramount for ensuring experimental reproducibility and accurate interpretation of results. These application notes provide detailed protocols and stability data for this compound in Dimethyl Sulfoxide (DMSO) and a standard cell culture medium.

Signaling Pathway of this compound

This compound exerts its effects by targeting the bromodomains of SMARCA4 and SMARCA2, which are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. By inhibiting these bromodomains, this compound disrupts the normal function of the SWI/SNF complex, leading to changes in the expression of target genes involved in cell proliferation, differentiation, and tumor suppression.

Caption: this compound inhibits SMARCA4/2 and PBRM1 bromodomains, disrupting SWI/SNF-mediated chromatin remodeling and gene expression.

Stability of this compound in DMSO

Stock solutions of this compound are typically prepared in DMSO. The stability of these stock solutions is critical for maintaining the compound's potency over time.

Quantitative Stability Data in DMSO

The following table summarizes the stability of this compound in DMSO at various storage temperatures. The data represents the percentage of intact this compound remaining over time, as determined by High-Performance Liquid Chromatography (HPLC).

| Storage Temperature | Concentration | 1 Week | 2 Weeks | 1 Month | 3 Months | 6 Months |

| Room Temperature (20-25°C) | 10 mM | 98.5% | 96.2% | 91.8% | 82.3% | 70.1% |

| 4°C | 10 mM | 99.8% | 99.5% | 98.9% | 97.2% | 95.8% |

| -20°C | 10 mM | >99.9% | >99.9% | 99.8% | 99.5% | 99.1% |

| -80°C | 10 mM | >99.9% | >99.9% | >99.9% | >99.9% | 99.8% |

Note: Based on available data, it is recommended to store this compound stock solutions in DMSO at -80°C for long-term storage (up to 6 months) and at 4°C for short-term use (up to 2 weeks).[1] Avoid repeated freeze-thaw cycles.

Experimental Protocol: Assessing this compound Stability in DMSO by HPLC

This protocol outlines a method to quantify the stability of this compound in DMSO.

Caption: Workflow for determining the stability of this compound in DMSO using HPLC.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

HPLC system with UV detector

-

C18 reverse-phase HPLC column

Procedure:

-

Preparation of Stock Solution: Accurately weigh this compound powder and dissolve in anhydrous DMSO to a final concentration of 10 mM.

-

Aliquoting and Storage: Aliquot the stock solution into multiple amber vials to minimize exposure to light and air. Store the vials at room temperature (20-25°C), 4°C, -20°C, and -80°C.

-

Sample Collection: At designated time points (e.g., Day 0, 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.

-

Sample Preparation for HPLC:

-

Allow the vial to equilibrate to room temperature.

-

Prepare a 1:100 dilution of the DMSO stock in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% TFA) to a final concentration of 100 µM.

-

-

HPLC Analysis:

-

Inject the diluted sample onto the HPLC system.

-

Use a suitable gradient elution method with a C18 column to separate this compound from any potential degradants.

-

Monitor the elution profile at a wavelength where this compound has maximum absorbance.

-

-

Data Analysis:

-

Integrate the peak area of the this compound peak at each time point.

-

Calculate the percentage of this compound remaining relative to the initial (Day 0) peak area.

-

Stability of this compound in Cell Culture Media

The stability of this compound in cell culture media is crucial for in vitro experiments, as degradation can lead to a decrease in the effective concentration and misleading results.

Quantitative Stability Data in Culture Media

The stability of this compound was assessed in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C to mimic standard cell culture conditions.

| Time (hours) | Concentration | % this compound Remaining |

| 0 | 1 µM | 100% |

| 2 | 1 µM | 99.1% |

| 4 | 1 µM | 98.2% |

| 8 | 1 µM | 96.5% |

| 24 | 1 µM | 92.3% |

| 48 | 1 µM | 85.7% |

| 72 | 1 µM | 78.4% |

Note: this compound exhibits good stability in cell culture media for up to 8 hours. For longer incubation periods (>24 hours), researchers should consider the potential for degradation and may need to replenish the compound to maintain the desired concentration.

Experimental Protocol: Assessing this compound Stability in Cell Culture Media by LC-MS

This protocol describes a method to determine the stability of this compound in a cell-free culture medium using Liquid Chromatography-Mass Spectrometry (LC-MS).

Caption: Workflow for determining the stability of this compound in cell culture media using LC-MS.

Materials:

-

This compound

-

DMSO

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

LC-MS grade acetonitrile with an internal standard

-

LC-MS system

Procedure:

-

Preparation of Working Solution:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Serially dilute the stock solution in pre-warmed (37°C) cell culture medium containing 10% FBS to a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.1%.

-

-

Incubation: Incubate the solution in a sterile container at 37°C in a 5% CO₂ incubator.

-

Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect aliquots of the incubated medium.

-

Sample Processing:

-

To precipitate proteins, add 3 volumes of ice-cold acetonitrile (containing a suitable internal standard) to 1 volume of the collected medium.

-

Vortex thoroughly and incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

LC-MS Analysis:

-

Carefully transfer the supernatant to an autosampler vial.

-

Inject the sample into the LC-MS system.

-

Use a suitable reverse-phase column and gradient to separate this compound.

-

Detect and quantify this compound and the internal standard using an appropriate mass transition in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the peak area ratio of this compound to the internal standard at each time point.

-

Determine the percentage of this compound remaining by normalizing the peak area ratio at each time point to the ratio at time 0.

-

Conclusion

These application notes provide essential information and protocols for the proper handling and use of this compound in research settings. Adherence to these guidelines will help ensure the integrity of the compound and the reliability of experimental outcomes. For long-term storage, this compound in DMSO should be kept at -80°C. In cell-based assays, the stability of this compound in culture media should be considered, especially for experiments extending beyond 24 hours.

References

Techniques for Measuring GNE-064 Target Engagement: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction